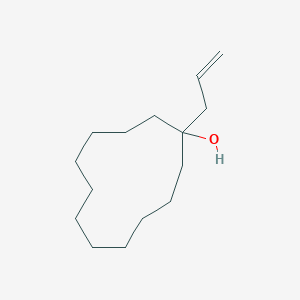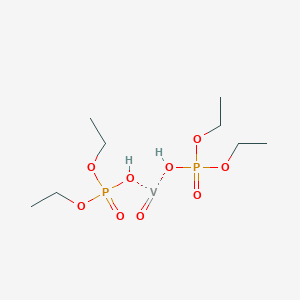
Diethyl hydrogen phosphate;oxovanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl hydrogen phosphate;oxovanadium is a compound that combines the properties of diethyl hydrogen phosphate and oxovanadium Diethyl hydrogen phosphate is an organophosphorus compound with the formula (C₂H₅O)₂P(O)H, commonly used as a reagent in organic synthesis Oxovanadium refers to vanadium in its +4 oxidation state, often coordinated with oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl hydrogen phosphate can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]
Oxovanadium complexes can be synthesized using various methods, including hydrothermal synthesis and coordination with donor ligands. For example, oxovanadium(IV) complexes with [NNO] donor ligands can be synthesized and characterized by techniques such as ESI-HRMS, elemental analysis, and spectroscopic methods .
Industrial Production Methods
Industrial production of diethyl hydrogen phosphate typically involves large-scale reactions using phosphorus trichloride and ethanol under controlled conditions. Oxovanadium complexes are produced using hydrothermal methods, which are advantageous for their simplicity and ability to produce high-purity materials .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl hydrogen phosphate undergoes various reactions, including hydrolysis, transesterification, and P-alkylation. For example, it can hydrolyze to form phosphorous acid or undergo transesterification with alcohols to form different phosphonates .
Oxovanadium complexes are known to participate in oxidation and cycloaddition reactions. For instance, oxovanadium(IV) complexes can catalyze the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates .
Common Reagents and Conditions
Hydrolysis: Diethyl hydrogen phosphate hydrolyzes in the presence of water and hydrogen chloride.
Transesterification: Requires alcohols and can be driven by the removal of ethanol.
P-alkylation: Involves deprotonation with potassium tert-butoxide and subsequent alkylation with alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Transesterification: Various phosphonates.
Cycloaddition: Cyclic carbonates.
Wissenschaftliche Forschungsanwendungen
Diethyl hydrogen phosphate;oxovanadium has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of oxovanadium complexes involves their ability to mimic insulin and inhibit protein tyrosine phosphatases. This inhibition is thought to enhance insulin signaling pathways, thereby improving glucose uptake and metabolism . The exact molecular targets and pathways are still under investigation, but the association with protein tyrosine phosphatase inhibition is a key aspect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadyl sulfate: Another vanadium-based compound with insulin-mimetic properties.
Bis(ethylmaltolato)oxovanadium(IV): Evaluated in clinical trials for its potential in diabetes treatment.
Uniqueness
Diethyl hydrogen phosphate;oxovanadium is unique due to its combination of organophosphorus and oxovanadium properties, making it versatile in both organic synthesis and biological applications. Its ability to catalyze the formation of cyclic carbonates and its potential as an insulin-mimetic agent highlight its distinct advantages over similar compounds .
Eigenschaften
CAS-Nummer |
31273-06-0 |
|---|---|
Molekularformel |
C8H22O9P2V |
Molekulargewicht |
375.14 g/mol |
IUPAC-Name |
diethyl hydrogen phosphate;oxovanadium |
InChI |
InChI=1S/2C4H11O4P.O.V/c2*1-3-7-9(5,6)8-4-2;;/h2*3-4H2,1-2H3,(H,5,6);; |
InChI-Schlüssel |
OKXYWOWJURWGNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(O)OCC.CCOP(=O)(O)OCC.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


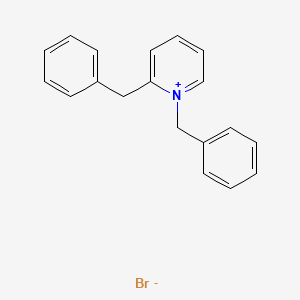
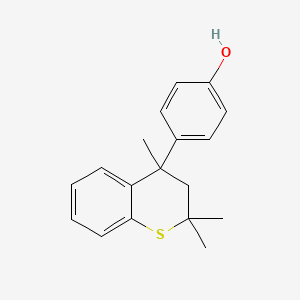
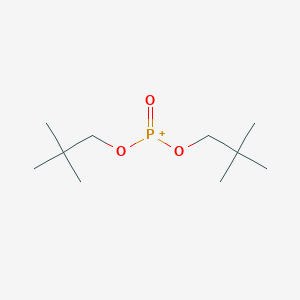
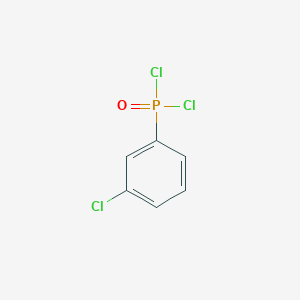
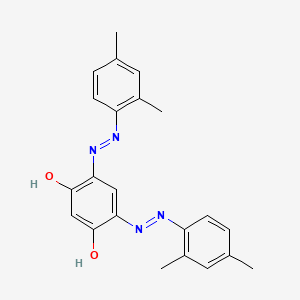
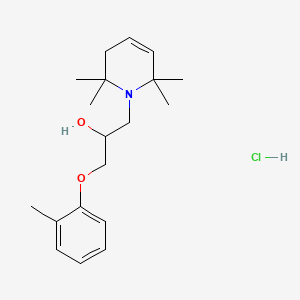
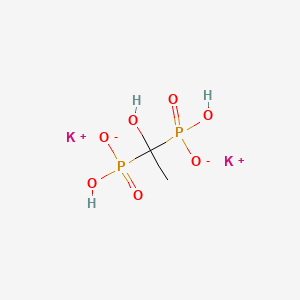
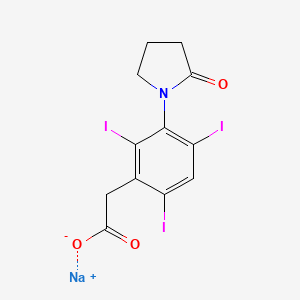

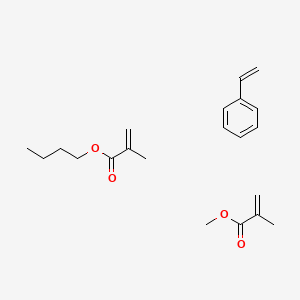
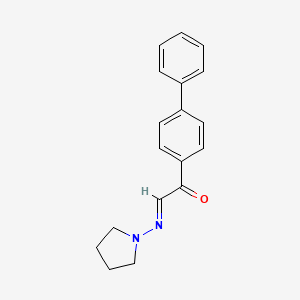
![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)
